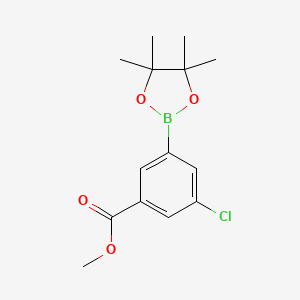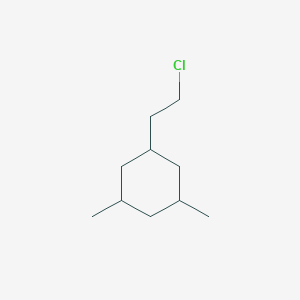
1-(2-Chloroethyl)-3,5-dimethylcyclohexane
Übersicht
Beschreibung
1-(2-Chloroethyl)-3,5-dimethylcyclohexane is a chemical compound with a molecular formula of C9H15Cl. It belongs to the class of cycloalkanes and is a versatile compound with a variety of applications. This compound is used in the synthesis of various compounds and has been used in a variety of scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Insecticidal Activity : A compound closely related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," identified as 2,4,5-trichloro-1-chloroethyl-1,5-dimethylcyclohexane, was studied for its molecular structure. It exhibits insecticidal activity, which highlights its potential application in pest control (Rivera, Manríquez, & Wittke, 1998).
Asymmetric Synthesis Applications : The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which bear structural similarities to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," was achieved using zirconium-catalyzed reductive cyclization. This process is significant in the synthesis of complex organic molecules (Grepioni et al., 1999).
Electrophilic Iodination Agent : In a study exploring electrophilic iodination agents, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione was used for selectively iodinating electron-rich aromatics. This research indicates potential applications in synthetic chemistry, particularly in the synthesis of α-iodinated carbonyl compounds (Martinez-Erro et al., 2017).
Study on Hydrogen Molecule Detachment : Research on 1,2-dimethylcyclohexane, a compound structurally related to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," revealed insights into hydrogen molecule detachment processes in ionizing radiation. This has implications in understanding radiation-induced chemical reactions (Sakurai, Shiotani, & Ichikawa, 1999).
Conformational Equilibria Measurement : Another study used derivatives of 1-methyl-1-chlorocyclohexane, similar to "1-(2-Chloroethyl)-3,5-dimethylcyclohexane," to derive reliable estimates of NMR chemical shifts. This research contributes to the field of NMR spectroscopy and molecular structure determination (Carr, Robinson, & Tchen, 1987).
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLYUSFVDOKLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3,5-dimethylcyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
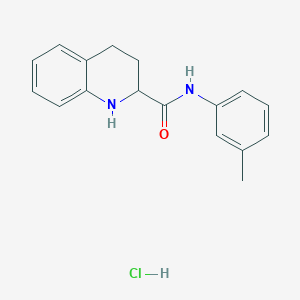
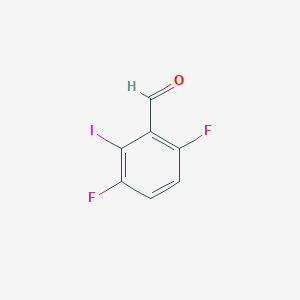
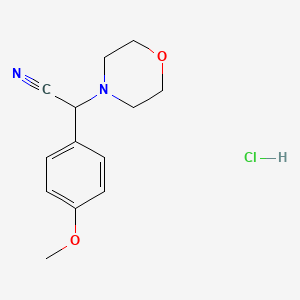
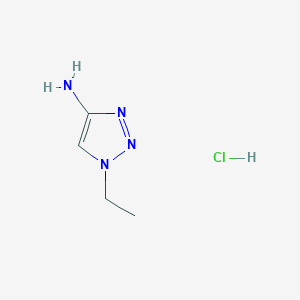
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
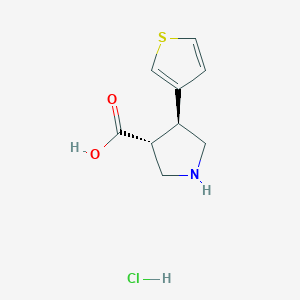
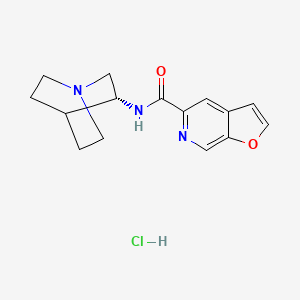
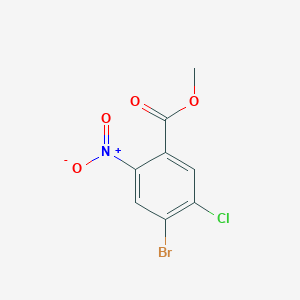
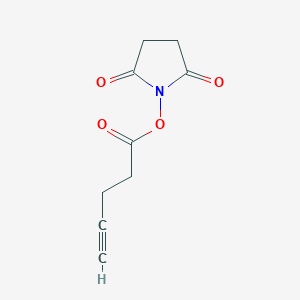
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
